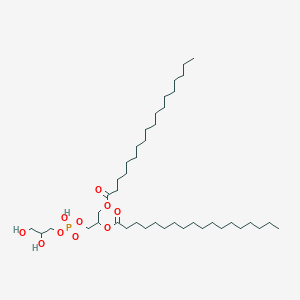![molecular formula C22H26O8 B054444 (4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol CAS No. 114935-17-0](/img/structure/B54444.png)
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol is a chemical compound that has been the subject of scientific research due to its potential use in various fields. This compound is commonly referred to as "4R,5R-dihydroxy-2-methoxydioxane" and has been found to have a wide range of applications, including in the field of medicine and pharmaceuticals.
Mechanism Of Action
The mechanism of action of (4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol involves the inhibition of the activity of certain enzymes that are involved in the inflammatory response. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes that are involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Advantages And Limitations For Lab Experiments
The advantages of using (4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol in lab experiments include its potential use in the development of new anti-inflammatory and anti-cancer drugs. Its ability to inhibit the activity of COX-2 and 5-LOX makes it a potential candidate for the treatment of various inflammatory diseases and cancer. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for the research on (4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol. These include:
1. Further research on the safety and efficacy of this compound in the treatment of various inflammatory diseases and cancer.
2. Development of new drugs based on the structure of this compound that have improved pharmacokinetic and pharmacodynamic properties.
3. Investigation of the potential use of this compound in the treatment of Alzheimer's disease.
4. Investigation of the potential use of this compound in the development of new anti-viral drugs.
5. Investigation of the potential use of this compound in the development of new anti-bacterial drugs.
In conclusion, (4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol is a chemical compound that has potential applications in various fields of scientific research. Its ability to inhibit the activity of COX-2 and 5-LOX makes it a potential candidate for the treatment of various inflammatory diseases and cancer. However, further research is needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of (4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol involves several steps. The first step involves the reaction of 4-methoxyphenol with epichlorohydrin to form 2-(4-methoxyphenyl)-1,3-dioxolane-4-methanol. The second step involves the reaction of this compound with sodium hydroxide to form 2-(4-methoxyphenyl)-1,3-dioxolane-4-methanol sodium salt. The third step involves the reaction of this compound with 5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxane-4,6-dione to form (4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol.
Scientific Research Applications
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol has been found to have potential applications in various fields of scientific research. In the field of medicine, this compound has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have potential use in the treatment of Alzheimer's disease.
properties
CAS RN |
114935-17-0 |
|---|---|
Product Name |
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol |
Molecular Formula |
C22H26O8 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol |
InChI |
InChI=1S/C22H26O8/c1-25-15-7-3-13(4-8-15)21-27-11-17(23)19(29-21)20-18(24)12-28-22(30-20)14-5-9-16(26-2)10-6-14/h3-10,17-24H,11-12H2,1-2H3/t17-,18-,19-,20-,21?,22?/m1/s1 |
InChI Key |
NWPMHCHSJLRWII-ZHEILYIOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2OC[C@H]([C@@H](O2)[C@H]3[C@@H](COC(O3)C4=CC=C(C=C4)OC)O)O |
SMILES |
COC1=CC=C(C=C1)C2OCC(C(O2)C3C(COC(O3)C4=CC=C(C=C4)OC)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2OCC(C(O2)C3C(COC(O3)C4=CC=C(C=C4)OC)O)O |
synonyms |
1,3:4,6-BIS-O-(4-METHOXYBENZYLIDENE)- D-MANNITOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



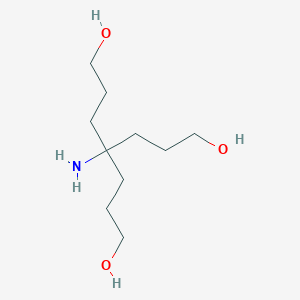
![3-Oxatetracyclo[5.2.2.01,6.02,4]undecane](/img/structure/B54370.png)
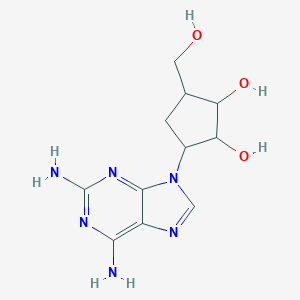
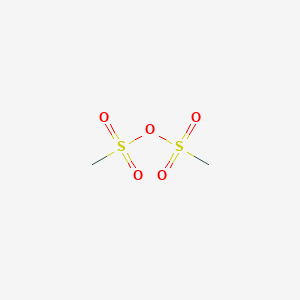
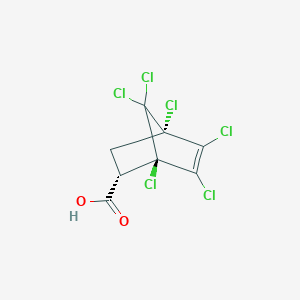

![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)
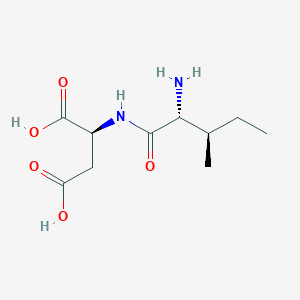
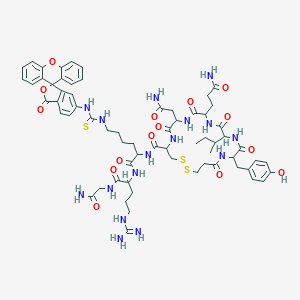
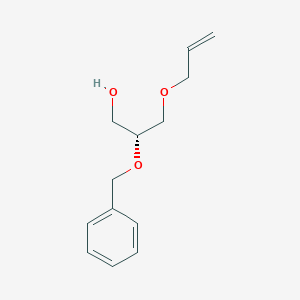
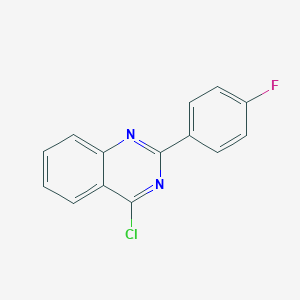
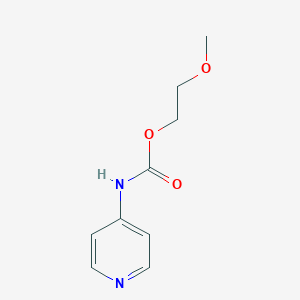
![2-Amino-7-methyl-5,7-dihydro-6H-[1,3]thiazolo[5,4-f]indol-6-one](/img/structure/B54387.png)
